6-Methyl-2-(4-methylphenyl)hept-5-en-3-one
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Overview
Description
6-Methyl-2-(4-methylphenyl)hept-5-en-3-one is an organic compound with a molecular formula of C15H22O. It is a derivative of heptenone and features a methyl group and a methylphenyl group attached to the heptenone backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methyl-2-(4-methylphenyl)hept-5-en-3-one can be synthesized through several methods. One common method involves the reaction of acetoacetic ester with methylbuten-3-ol-2 in the presence of aluminum alcoholate, followed by pyrolysis of the ester . Another method includes the preparation from oil of lemongrass or citral by refluxing in an aqueous solution containing potassium carbonate (K2CO3) for 12 hours, followed by distillation and vacuum fractionation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its various applications.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(4-methylphenyl)hept-5-en-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, substituted derivatives
Scientific Research Applications
6-Methyl-2-(4-methylphenyl)hept-5-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(4-methylphenyl)hept-5-en-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit enzymes involved in inflammation or modulate receptors related to cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(4-methylphenyl)hept-5-en-2-ol: This compound is structurally similar but contains a hydroxyl group instead of a ketone group.
6-Methyl-5-hepten-2-one: Another similar compound, differing by the absence of the methylphenyl group.
2-Methyl-6-(p-tolyl)hept-2-en-1-yl acetate: This compound features an acetate group and is used in similar applications.
Uniqueness
6-Methyl-2-(4-methylphenyl)hept-5-en-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a heptenone backbone with methyl and methylphenyl groups makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.
Properties
CAS No. |
75316-61-9 |
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Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
6-methyl-2-(4-methylphenyl)hept-5-en-3-one |
InChI |
InChI=1S/C15H20O/c1-11(2)5-10-15(16)13(4)14-8-6-12(3)7-9-14/h5-9,13H,10H2,1-4H3 |
InChI Key |
TTWJKCXLQGSBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C(=O)CC=C(C)C |
Origin of Product |
United States |
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